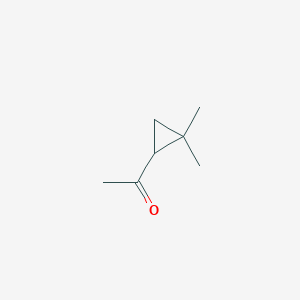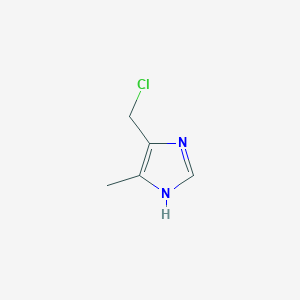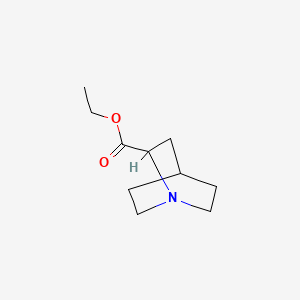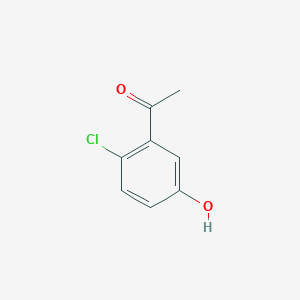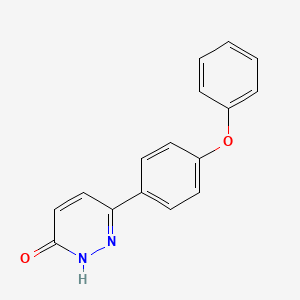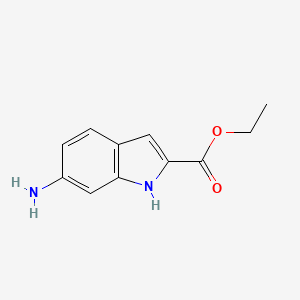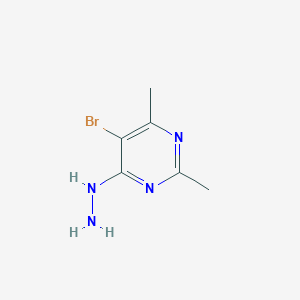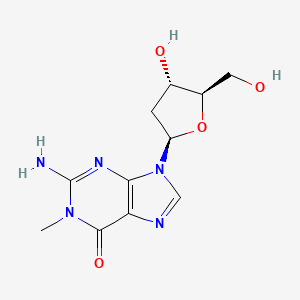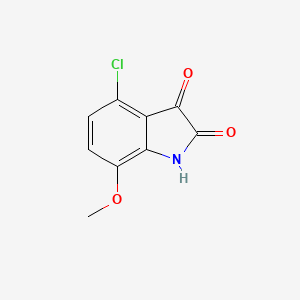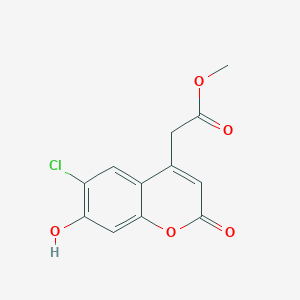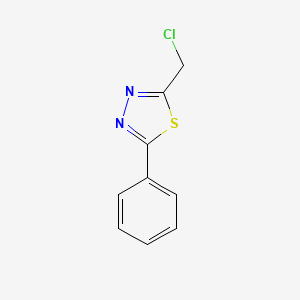![molecular formula C7H7BrN2 B1353915 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-34-4](/img/structure/B1353915.png)
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
“6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the empirical formula C7H5BrN2 . It has a molecular weight of 197.03 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The SMILES string for this compound is Brc1cnc2cc[nH]c2c1 . The InChI key is OJFFFCVPCVATIV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound is solid in form . Its molecular weight is 197.03 . The SMILES string for this compound is Brc1cnc2cc[nH]c2c1 , and the InChI key is OJFFFCVPCVATIV-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
The compound 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its derivatives exhibit intriguing molecular structures. For instance, in a study of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, molecules were linked by C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers, demonstrating the compound's potential in forming structured molecular aggregates (Quiroga et al., 2010).
Synthesis of Polyheterocyclic Ring Systems
The compound has been used as a precursor for synthesizing new polyheterocyclic ring systems. Abdel-Latif et al. (2019) highlighted its utility in creating pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures, reflecting its versatility in chemical synthesis (Abdel-Latif, Mehdhar, & Abdel-Ghani, 2019).
Biological Activity Overview
Pyrrolo[3,4-c]pyridine derivatives have been recognized for their broad spectrum of pharmacological properties. Wójcicka and Redzicka (2021) noted their use in treating diseases related to the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities. This wide-ranging biological activity makes the compound a valuable entity in pharmaceutical research (Wójcicka & Redzicka, 2021).
Photoluminescent Properties
The compound and its derivatives have also been noted for their photoluminescent properties. For instance, Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008). Similarly, Beyerlein and Tieke (2000) synthesized π-conjugated polymers with photoluminescent properties, suitable for electronic applications (Beyerlein & Tieke, 2000).
Crystal Structure Insights
The compound's derivatives have been instrumental in exploring crystal structures and molecular interactions. Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, revealing the presence of intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).
Safety And Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential as a cancer therapy, given the promising results seen with related 1H-pyrrolo[2,3-b]pyridine derivatives . More research is needed to understand its specific mechanism of action and potential applications in medicine.
Eigenschaften
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGWYCFURLIXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503111 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
74976-34-4 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



